molecular formula C11H14N2 B1672134 Gramine CAS No. 87-52-5

Gramine

Cat. No. B1672134
M. Wt: 174.24 g/mol
InChI Key: OCDGBSUVYYVKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105506B2

Procedure details

To a solution of N-benzylideneisopropylamine (7.5 g, 51 mmol) in benzene (10 mL) at 0° C. under a nitrogen blanket was added a solution of indole (5.0 g, 43 mmol) AcOH (30 mL) over a 3-hour period, after which the stirring was continued at 0° C. for an additional 3 hours. The bulk of the solvent was removed under reduced pressure and the remaining reaction mixture was poured into 400 mL of ice water. The mixture was extracted with Et2O (3×75 mL), and the aqueous layer was cooled to 0° C. and made basic with 30% aqueous NaOH to a pH 11–12 range. The precipitate was extracted with CH2Cl2 (2×75 mL) and the combined organic extracts were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to provide gramine Intermediate 6 as a yellow semisolid (3.06 g, 27%): TLC Rf (1:1 CH2Cl2/EtOAC)=0.45.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
27%

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][CH:9](C)C)C1C=CC=CC=1.[NH:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13]1.[CH:21]1C=CC=CC=1>>[CH3:1][N:8]([CH2:9][C:14]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=2[NH:12][CH:13]=1)[CH3:21]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bulk of the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O (3×75 mL)
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted with CH2Cl2 (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C)CC1=CNC2=C1C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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